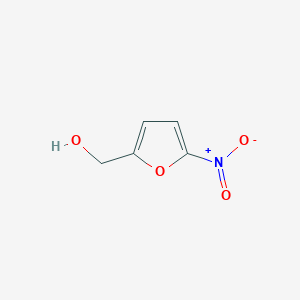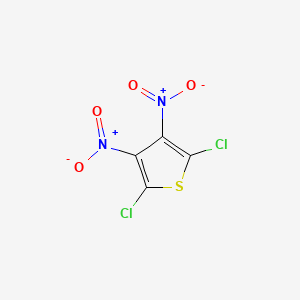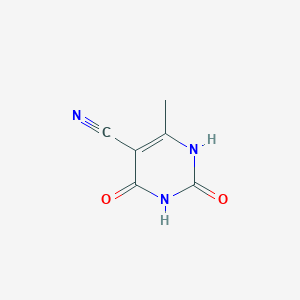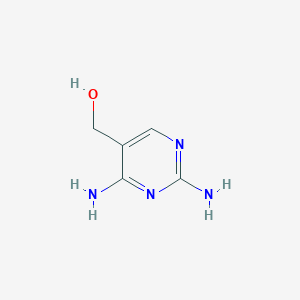
2,4-Diamino-5-pyrimidinemethanol
Overview
Description
Synthesis Analysis
The synthesis of 2,4-Diamino-5-pyrimidinemethanol involves a series of reactions. In one study, a series of mt-DHFR inhibitors that contain a 2,4-diaminopyrimidine core with side chains were designed and synthesized . The side chains were designed to occupy the glycerol binding site with proper hydrophilicity for cell entry .Molecular Structure Analysis
The molecular formula of 2,4-Diamino-5-pyrimidinemethanol is C5H8N4O . It has a molecular weight of 140.14 . The structure contains a 2,4-diaminopyrimidine core .Chemical Reactions Analysis
The chemical reactions involving 2,4-Diamino-5-pyrimidinemethanol are complex and can involve multiple stages. For instance, in the synthesis of mt-DHFR inhibitors, the 2,4-diaminopyrimidine core was used with side chains designed to occupy the glycerol binding site .Scientific Research Applications
2,4-Diamino-5-pyrimidinemethanol: A Comprehensive Analysis of Scientific Research Applications
Algicide for Water Bodies: 2,4-Diamino-5-pyrimidinemethanol has been explored as a potential algicide to control the growth of algae in aquatic environments. Algal blooms can significantly disrupt ecosystems and degrade water quality, making effective algicides crucial for maintaining the health of water bodies.
Antibacterial Properties: Research indicates that 2,4-Diamino-5-pyrimidinemethanol may possess antibacterial properties. While the exact mechanism of action is not fully understood, it’s suggested that it could be related to its potential biocidal activity, affecting cellular processes in bacteria.
Synthesis of Pyrimidine Derivatives: This compound serves as a starting material in the synthesis of various pyrimidine derivatives. These derivatives are important in medicinal chemistry for their potential use in drugs targeting different diseases .
Coformer Interactions in Crystal Structures: The compound is used to analyze and compare synthons observed in crystal structures. This is essential for understanding molecular interactions and designing better pharmaceuticals .
Antimycobacterial Activities: 2,4-Diamino-5-pyrimidinemethanol derivatives have shown promise in antimycobacterial activities, which could be significant in developing treatments against mycobacterial infections such as tuberculosis .
Inhibitors for Dihydrofolate Reductase: The compound’s structure is similar to classical inhibitors of dihydrofolate reductase, an enzyme targeted by several anticancer, antibacterial, and antimalarial drugs .
Safety And Hazards
Future Directions
The future directions of 2,4-Diamino-5-pyrimidinemethanol research could involve the design and synthesis of more compounds with a 2,4-diaminopyrimidine core for various applications . These could include the development of future anti-TB drugs that can be used as monotherapy or in combination with other anti-TB drugs or antibiotics .
properties
IUPAC Name |
(2,4-diaminopyrimidin-5-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O/c6-4-3(2-10)1-8-5(7)9-4/h1,10H,2H2,(H4,6,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMDZZHAZMNJFMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)N)N)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40304352 | |
| Record name | 2,4-Diamino-5-pyrimidinemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40304352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Diamino-5-pyrimidinemethanol | |
CAS RN |
42310-45-2 | |
| Record name | 42310-45-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165500 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4-Diamino-5-pyrimidinemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40304352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





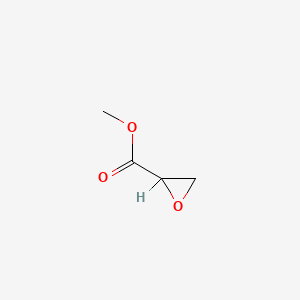
![3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one](/img/structure/B1581603.png)
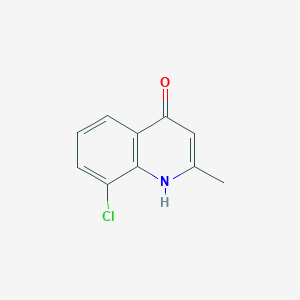
![9-Methyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-2-one](/img/structure/B1581606.png)





